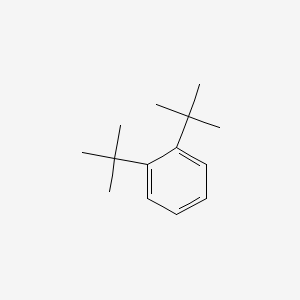

1,2-Di-tert-butylbenzene

概要

説明

1,2-Di-tert-butylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where two tert-butyl groups are substituted at the 1 and 2 positions of the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor and is nearly insoluble in water but soluble in organic solvents .

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Di-tert-butylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction typically proceeds under controlled temperature conditions to avoid polyalkylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and tert-butyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

化学反応の分析

Types of Reactions: 1,2-Di-tert-butylbenzene primarily undergoes electrophilic substitution reactions due to the presence of the aromatic ring. the bulky tert-butyl groups can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated products .

科学的研究の応用

Organic Synthesis

1,2-Di-tert-butylbenzene serves as a precursor for synthesizing more complex organic molecules. Its electrophilic substitution reactions allow for the introduction of various functional groups, making it valuable in organic synthesis.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Nitration | HNO3/H2SO4 | Nitro derivatives |

| Halogenation | Br2 or Cl2 | Halogenated products |

| Oxidation | KMnO4 (oxidizing conditions) | Various oxidized products |

Materials Science

In materials science, this compound is used in producing high-performance polymers such as polyimides. These polymers are known for their thermal stability and chemical resistance, making them suitable for applications in gas separation membranes and optical materials.

Environmental Chemistry

Research indicates that this compound can be involved in oxidative reactions under specific conditions, contributing to studies on environmental pollutants and their degradation pathways.

Case Study 1: Synthesis of Polyimides

A study conducted on the use of this compound in synthesizing polyimides highlighted its role as a precursor that enhances the thermal stability of the resulting polymers. The study demonstrated that polyimides derived from this compound exhibited superior mechanical properties compared to those synthesized from other precursors.

Case Study 2: Electrophilic Substitution Reactions

Research focusing on electrophilic substitution reactions involving this compound revealed insights into its reactivity patterns. The steric hindrance from the bulky tert-butyl groups was shown to influence both the rate and position of substitution, providing valuable information for designing targeted chemical syntheses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds such as tert-butylbenzene and 1,4-Di-tert-butylbenzene.

| Compound | Structure | Key Differences |

|---|---|---|

| This compound | Two tert-butyl groups at positions 1 and 2 | Enhanced steric effects |

| tert-Butylbenzene | One tert-butyl group | Simpler structure |

| 1,4-Di-tert-butylbenzene | Two tert-butyl groups at positions 1 and 4 | Different reactivity patterns |

作用機序

The mechanism of action of 1,2-Di-tert-butylbenzene in chemical reactions involves the stabilization of intermediates through the electron-donating effects of the tert-butyl groups. These groups can influence the reactivity of the benzene ring by donating electron density through inductive and hyperconjugative effects, thereby affecting the overall reaction pathway .

類似化合物との比較

tert-Butylbenzene: A benzene ring with a single tert-butyl group.

1,4-Di-tert-butylbenzene: Another isomer with tert-butyl groups at the 1 and 4 positions.

Uniqueness: 1,2-Di-tert-butylbenzene is unique due to the specific positioning of the tert-butyl groups, which provides distinct steric and electronic effects. These effects can influence the compound’s reactivity and its applications in various fields .

生物活性

Overview

1,2-Di-tert-butylbenzene (C14H22) is an aromatic hydrocarbon characterized by the substitution of two tert-butyl groups at the 1 and 2 positions of the benzene ring. This compound is notable for its unique steric and electronic properties, which influence its biological activity and reactivity in various chemical environments. Understanding its biological activity is crucial for assessing its potential applications in material science, pharmaceuticals, and environmental chemistry.

This compound is a colorless liquid with a characteristic aromatic odor, exhibiting low solubility in water but high miscibility with organic solvents. The presence of bulky tert-butyl groups significantly affects its chemical reactivity, primarily through electrophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The compound readily undergoes electrophilic aromatic substitution due to the electron-donating nature of the tert-butyl groups, although steric hindrance may limit the rate and position of these reactions.

- Oxidative Reactions : Under oxidative conditions, such as treatment with potassium permanganate, this compound can undergo oxidation, leading to various products while maintaining the stability of the tert-butyl groups.

Case Studies

Comparative Analysis with Related Compounds

Research Findings

Recent studies have focused on the synthesis and reactivity of this compound and its derivatives. Notably:

- Nitration Studies : Research indicates that nitration of this compound yields a significant proportion of nitro derivatives, suggesting that this compound can serve as a precursor for more complex organic molecules .

- Material Science Applications : As a precursor in synthesizing polyimides and other high-performance polymers, this compound plays a vital role in materials science due to its thermal stability and chemical resistance.

特性

IUPAC Name |

1,2-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZURZHQMGVKJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143774 | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012-76-6 | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。